molecular formula C12H19BrN4O2 B2651851 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1189749-78-7

5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2651851
CAS No.: 1189749-78-7
M. Wt: 331.214
InChI Key: OENBXCKEUSRVNG-UHFFFAOYSA-N
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Description

5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its bromine atom at the 5th position and a piperazine moiety attached to the 6th position of the pyrimidine ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,3-dimethyluracil.

    Bromination: The 5-position of the uracil ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Alkylation: The brominated intermediate is then alkylated at the 6-position with 4-methylpiperazine using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine moiety, which can be oxidized to form N-oxides or reduced to form secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides of the piperazine ring.

    Reduction Products: Secondary amines from the reduction of the piperazine ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Anticancer Research: Explored for its cytotoxic effects on cancer cells.

    Antimicrobial Agents: Evaluated for its potential as an antimicrobial agent against various pathogens.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

    Agrochemicals: Investigated for its potential use in agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,3-dimethyluracil: Lacks the piperazine moiety, making it less versatile in biological applications.

    6-(4-methylpiperazin-1-yl)methyluracil: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

Uniqueness

5-bromo-1,3-dimethyl-6-((4-methylpiperazin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of the bromine atom and the piperazine moiety, which enhances its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

5-bromo-1,3-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN4O2/c1-14-4-6-17(7-5-14)8-9-10(13)11(18)16(3)12(19)15(9)2/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENBXCKEUSRVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=O)N(C(=O)N2C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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